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Compound of Interest

Compound Name: 3-(Methylthio)-1H-pyrazol-5-amine

Cat. No.: B179696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

the heterocyclic compound 3-(methylthio)-1H-pyrazol-5-amine. Due to the limited availability

of direct experimental spectra for this specific molecule in public databases, this document

presents a detailed analysis based on data from closely related pyrazole derivatives and

established spectroscopic principles. The information herein is intended to serve as a valuable

resource for the identification, characterization, and quality control of 3-(methylthio)-1H-
pyrazol-5-amine in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for

3-(methylthio)-1H-pyrazol-5-amine. These predictions are derived from the analysis of

spectral data for analogous pyrazole structures and are intended to provide a reference for the

expected chemical shifts and absorption frequencies.

Table 1: Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

H4 (pyrazole ring) 5.0 - 5.5 Singlet

The chemical shift is

influenced by the

electron-donating

amino group and the

sulfur substituent.

NH₂ (amine) 4.5 - 6.0 Broad Singlet

The chemical shift can

vary significantly with

solvent and

concentration due to

hydrogen bonding.

NH (pyrazole ring) 10.0 - 12.0 Broad Singlet

The proton on the

pyrazole nitrogen is

typically deshielded

and its signal can be

broad.

CH₃ (methylthio) 2.3 - 2.6 Singlet

The methyl group

attached to the sulfur

atom is expected in

this region.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

C5 (C-NH₂) 150 - 155
Carbon bearing the amino

group, significantly deshielded.

C3 (C-SMe) 145 - 150
Carbon attached to the

methylthio group.

C4 85 - 95

The chemical shift of this

carbon is sensitive to the

substituents on the pyrazole

ring.

CH₃ (methylthio) 12 - 18

Typical range for a methyl

group attached to a sulfur

atom.

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data
Functional Group

Predicted Absorption

Range (cm⁻¹)
Vibration Mode Intensity

N-H (amine) 3450 - 3300
Asymmetric &

Symmetric Stretching
Medium - Strong

N-H (pyrazole) 3300 - 3100 Stretching Medium, Broad

C-H (aromatic) 3100 - 3000 Stretching Medium

C=N (pyrazole ring) 1640 - 1580 Stretching Medium - Strong

N-H (amine) 1650 - 1550 Scissoring Medium - Strong

C-N 1350 - 1250 Stretching Medium

C-S 800 - 600 Stretching Weak - Medium

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 3-(methylthio)-1H-pyrazol-5-amine.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 14 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0 to 180 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-(methylthio)-1H-pyrazol-5-amine with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet-forming die.

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.

IR Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum over a range of 4000 to 400 cm⁻¹.
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Perform a background scan with an empty sample holder prior to scanning the sample.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a pyrazole derivative like 3-(methylthio)-1H-pyrazol-5-amine.
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Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-(methylthio)-1H-pyrazol-5-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179696#spectroscopic-data-h-nmr-c-nmr-ir-of-3-
methylthio-1h-pyrazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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